3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
Description
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Properties
IUPAC Name |
3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYQSVPXXQVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396004 | |
| Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106073-27-2 | |
| Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectral Profiling of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
This technical guide details the spectral characteristics, synthesis logic, and structural validation of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile (CAS: 106073-27-2). It is designed for researchers utilizing this compound as a "push-pull" enamine intermediate in the synthesis of heterocycles such as pyrimidines and pyrazoles.
Executive Summary & Compound Profile
This compound is a highly polarized enaminonitrile. Structurally, it features an electron-donating dimethylamino group conjugated through a double bond to two strong electron-withdrawing groups (EWGs): a nitrile (cyano) and a methylsulfonyl group.
This "push-pull" electronic architecture restricts rotation around the C–N bond and the C=C bond, imparting unique spectral signatures (NMR rotamers) and high reactivity toward binucleophiles.
| Property | Data |
| IUPAC Name | 3-(Dimethylamino)-2-(methylsulfonyl)prop-2-enenitrile |
| CAS Number | 106073-27-2 |
| Molecular Formula | C₆H₁₀N₂O₂S |
| Molecular Weight | 174.22 g/mol |
| Appearance | Off-white to yellow solid or crystalline powder |
| Solubility | Soluble in DMSO, DMF, CDCl₃; sparingly soluble in non-polar solvents |
Synthesis & Mechanistic Context
Understanding the synthesis is critical for interpreting spectral impurities (e.g., residual DMF-DMA or methanol). The compound is typically synthesized via the condensation of (methylsulfonyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the condensation mechanism and the formation of the push-pull system.
Caption: One-pot condensation mechanism. The active methylene of the sulfone attacks the electrophilic acetal carbon, followed by the elimination of methanol.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is defined by the "push-pull" character, which increases the double-bond character of the C–N bond. This often leads to restricted rotation , causing the two N-methyl groups to appear as distinct singlets or a broad coalescing signal at room temperature.
¹H NMR (300/400 MHz, DMSO-d₆ or CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.70 – 8.05 | Singlet (s) | 1H | =CH–N (Vinyl) | Highly deshielded due to the adjacent N-cation character and EWGs (CN, SO₂). |
| 3.20 – 3.45 | Broad s or 2x s | 6H | –N(CH₃)₂ | The N-Me groups may appear non-equivalent (rotamers) due to the C=N⁺ resonance contribution. |
| 3.10 – 3.25 | Singlet (s) | 3H | –SO₂CH₃ | Characteristic methyl sulfone peak; shifts slightly depending on solvent. |
Critical Interpretation Note: If the N-Me protons appear as two distinct singlets (e.g., δ 3.20 and 3.40), this confirms the E- or Z-isomer stability and restricted rotation. Heating the sample (Variable Temperature NMR) will typically cause these peaks to coalesce into a single singlet as the rotation barrier is overcome.
¹³C NMR (75/100 MHz)
-
158.0 – 162.0 ppm: =CH–N (Vinyl C-beta). Deshielded.
-
115.0 – 118.0 ppm: –CN (Nitrile).
-
85.0 – 95.0 ppm: =C(SO₂)(CN) (Vinyl C-alpha). Shielded due to polarization (electron density pushed to this carbon).
-
43.0 – 48.0 ppm: –N(CH₃)₂ (N-Methyls). May show two peaks.
-
40.0 – 42.0 ppm: –SO₂CH₃ (Sulfone Methyl).
Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of the three key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2190 – 2210 | Strong | C≡N Stretch | Conjugated nitrile. Lower frequency than non-conjugated nitriles (~2250). |
| 1610 – 1640 | Very Strong | C=C Stretch | Polarized double bond. Often the strongest band in the spectrum. |
| 1300 – 1320 | Strong | SO₂ Asym. Stretch | Sulfone diagnostic band 1. |
| 1130 – 1150 | Strong | SO₂ Sym. Stretch | Sulfone diagnostic band 2. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion: [M+H]⁺ = 175.05 (ESI); M⁺ = 174 (EI).
-
Fragmentation Pattern (EI):
-
m/z 174: Molecular Ion.
-
m/z 159: Loss of methyl radical [M – CH₃]⁺.
-
m/z 95: Loss of methylsulfonyl group [M – SO₂CH₃]⁺ (Characteristic cleavage).
-
m/z 79: Loss of SO₂CH₃ and methyls.
-
Experimental Protocols
Protocol A: Synthesis for Standard Reference
Use this protocol to generate a fresh standard for spectral comparison if commercial reference is unavailable.
-
Reagents: Mix (methylsulfonyl)acetonitrile (1.0 equiv) and DMF-DMA (1.2 equiv).
-
Condition: Reflux in toluene or heat neat at 80–90 °C for 2–4 hours.
-
Observation: The reaction releases methanol. Completion is indicated by the solidification of the mixture upon cooling or TLC (EtOAc/Hexane).
-
Workup: Wash the solid with cold ethanol or diethyl ether to remove unreacted DMF-DMA.
-
Drying: Vacuum dry at 40 °C.
Protocol B: NMR Sample Preparation
-
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ due to the compound's polarity and potential poor solubility in chloroform.
-
Concentration: Dissolve ~5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (polymerization or salt impurities), filter through a glass wool plug into the NMR tube.
References
-
ChemicalBook. (2024). This compound CAS 106073-27-2.[1]
-
PubChem. (2024). 3-(Dimethylamino)acrylonitrile Derivatives and Spectral Data. National Library of Medicine.
-
Abu-Shanab, F. A., et al. (2013). Reactions of DMF-DMA Reagent with Methylene Groups: Synthesis of Enamines. Journal of Heterocyclic Chemistry. (Contextual grounding for DMF-DMA mechanism).
-
NIST Chemistry WebBook. Spectral Database for Organic Compounds. (General reference for enaminonitrile IR/MS patterns).
Sources
synthesis of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
Technical Guide: Synthesis and Application of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
Executive Summary
This compound is a versatile "push-pull" enamine, characterized by the coexistence of a strong electron-donating group (dimethylamino) and two electron-withdrawing groups (nitrile and methylsulfonyl) across a vinyl bridge. This electronic polarization makes the
This guide details a scalable, self-validating synthesis protocol via the condensation of (methylsulfonyl)acetonitrile with
Chemical Rationale & Retrosynthesis
The synthesis relies on the inherent acidity of the methylene protons in (methylsulfonyl)acetonitrile (
Retrosynthetic Logic:
-
Thermodynamic Driver: The reaction is driven by the elimination of methanol and the formation of the extended conjugated system.
-
Stereochemistry: The product typically favors the E-isomer due to steric repulsion between the bulky sulfonyl group and the dimethylamino group, though rapid isomerization can occur in solution.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the condensation reaction involving nucleophilic attack and methanol elimination.
Comprehensive Synthetic Protocol
Safety Warning: (Methylsulfonyl)acetonitrile is an active methylene compound. While generally stable, avoid contact with strong bases or oxidizers.[1] Perform all operations in a fume hood to manage the smell of DMF-DMA and potential amine vapors.
Materials & Reagents
| Reagent | Equiv.[2][3] | Role | Specification |
| (Methylsulfonyl)acetonitrile | 1.0 | Substrate | >98% Purity, Dry |
| DMF-DMA | 1.2 - 1.5 | Reagent/Solvent | Freshly distilled if yellow |
| Toluene | 5-10 Vol | Solvent | Anhydrous |
| Ethanol/Hexane | N/A | Recrystallization | HPLC Grade |
Step-by-Step Procedure
-
Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (methylsulfonyl)acetonitrile (1.0 eq).
-
Addition: Add anhydrous Toluene (5 volumes). Note: The reaction can be run neat, but toluene allows for better thermal control and azeotropic removal of methanol.
-
Activation: Add DMF-DMA (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Process Control: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The starting material spot should disappear, replaced by a lower Rf UV-active spot (the enamine).
-
Optimization: If running neat, use a Dean-Stark trap or open vessel (with caution) to drive off methanol, shifting equilibrium to the right.
-
-
Workup:
-
Cool the reaction mixture to room temperature (
). -
Cool further to
in an ice bath. The product often crystallizes directly from the toluene solution. -
If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, then add cold Hexane or MTBE to induce precipitation.
-
-
Purification: Filter the solid and wash with cold ethanol or diethyl ether. Recrystallize from Ethanol/Acetonitrile if high purity (>99%) is required for biological assays.
Experimental Workflow (DOT Visualization)
Figure 2: Operational workflow for the .
Analytical Characterization
To ensure "Trustworthiness" of the synthesized batch, the following data must be met.
| Technique | Expected Signal/Observation | Structural Assignment |
| Appearance | White to pale yellow crystalline solid | - |
| Vinyl | ||
| IR Spectroscopy | ~2200 | |
| ~1620 | ||
| LC-MS | Molecular Ion (Exact Mass: 174.05) |
Note on Stability: The product is stable at room temperature but should be stored under inert atmosphere to prevent slow hydrolysis of the enamine back to the aldehyde/ketone equivalent under humid/acidic conditions.
Downstream Applications: Heterocycle Synthesis
This molecule is a "chemical chameleon," allowing divergent synthesis of pharmacophores.
-
Pyrazoles: Reaction with hydrazines (e.g., Phenylhydrazine) in refluxing ethanol leads to 1-substituted-4-(methylsulfonyl)-5-aminopyrazoles.
-
Pyrimidines: Reaction with amidines (e.g., Acetamidine, Guanidine) yields 4-substituted-5-(methylsulfonyl)pyrimidines.
The displacement of the dimethylamino group proceeds via an addition-elimination mechanism (
References
-
Synthesis of Acrylonitriles: Title: Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution.[4] Source:Chinese Journal of Chemistry (via NSF PAR) URL:[Link]
-
Heterocyclic Applications (Pyrazoles/Pyrimidines): Title: Synthesis of heterocyclic compounds containing the 3,3-dicyanoacrylamide fragment (Analogous chemistry). Source:Chemistry of Heterocyclic Compounds URL:[Link]
-
Compound Data (PubChem): Title: 3-(Dimethylamino)acrylonitrile derivatives (General Class Properties). Source:PubChem Compound Summary URL:[Link]
Sources
Mechanistic Insight: Formation of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
[1]
Executive Summary
Target Molecule: 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
Chemical Formula:
This guide details the formation mechanism and synthetic utility of This compound , a highly versatile "push-pull" alkene. Characterized by an electron-donating dimethylamino group conjugated to electron-withdrawing nitrile and sulfonyl moieties, this molecule serves as a critical linchpin in the synthesis of bioactive heterocycles, particularly pyrimidines and pyrazoles found in oncology and anti-inflammatory pharmacophores.
The formation is driven by the condensation of methanesulfonylacetonitrile with
Retrosynthetic Analysis & Reagents
To understand the forward mechanism, we must first deconstruct the target molecule. The structure reveals a three-carbon backbone where C3 is aminated and C2 is doubly functionalized.
-
Bond Disconnection: The
bond and the double bond suggest an enamine formation. -
Synthons:
-
Nucleophile (C2 Source): A highly acidic methylene group flanked by two electron-withdrawing groups (EWG).
Methanesulfonylacetonitrile ( ) . -
Electrophile (C3 Source): A one-carbon formylating agent capable of introducing a dimethylamino group.
DMF-DMA ( ).
-
Key Reagents Table
| Reagent | Role | Key Property |
| Methanesulfonylacetonitrile | Substrate (Nucleophile) | High acidity ( |
| DMF-DMA | Reagent (Electrophile/Base) | Acts as a carbon source and provides the methoxide base in situ. |
| Toluene / DMF | Solvent | High boiling point allows for thermal elimination of methanol. |
Detailed Reaction Mechanism[2]
The formation proceeds via a condensation-elimination sequence. The reaction is typically solvent-free (neat) or performed in non-polar solvents to drive the equilibrium by removing volatile methanol.
Phase 1: Activation and Deprotonation
DMF-DMA exists in equilibrium with its iminium ion salt at elevated temperatures. The methoxide generated acts as the base.
-
Ionization: DMF-DMA dissociates slightly to form an electrophilic iminium species and a methoxide anion.
-
Deprotonation: The methoxide deprotonates the
-carbon of methanesulfonylacetonitrile, generating a resonance-stabilized carbanion.
Phase 2: Nucleophilic Addition (C-C Bond Formation)
The carbanion attacks the electrophilic carbon of the iminium intermediate (or the neutral acetal), forming a tetrahedral intermediate.
Phase 3: Elimination (Enamine Formation)
The intermediate collapses, expelling a second molecule of methanol. This elimination is driven by the formation of the conjugated double bond system, resulting in the final "push-pull" alkene.
Mechanistic Visualization (DOT)
Caption: Step-wise condensation mechanism of methanesulfonylacetonitrile with DMF-DMA involving activation, addition, and elimination phases.
Experimental Protocol
This protocol is designed for high purity and scalability, minimizing side reactions such as self-condensation.
Materials
-
Methanesulfonylacetonitrile: 10.0 mmol (1.19 g)
-
DMF-DMA: 12.0 mmol (1.43 g) (1.2 equivalents)
-
Solvent: Toluene (anhydrous) or Neat (if scale < 5g)
Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If performing on a larger scale (>10g), use a Dean-Stark trap to actively remove methanol.
-
Addition: Charge the flask with Methanesulfonylacetonitrile. Add DMF-DMA dropwise at room temperature.
-
Note: A slight exotherm may be observed.
-
-
Reaction: Heat the mixture to 90–110°C .
-
Monitoring: The reaction typically completes within 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of the starting nitrile spot and the appearance of a UV-active polar spot indicates conversion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Crystallization: The product often precipitates upon cooling (especially in toluene).
-
If neat: Remove excess DMF-DMA under high vacuum. Triturate the residue with cold ethanol or diethyl ether to induce solidification.
-
-
Purification: Recrystallize from Ethanol/IPA if necessary.
-
Yield: Typical yields range from 85% to 95%.
-
Data Summary Table
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118–122°C (Lit. varies by purity) |
| 1H NMR (DMSO-d6) | |
| Storage | Store at 2–8°C, moisture sensitive (hydrolysis risk) |
Synthetic Utility & Applications
The This compound scaffold is a "chemical chameleon," capable of reacting with various binucleophiles to build complex heterocyclic drugs.
Pathway A: Pyrimidine Synthesis
Reacting the enaminonitrile with amidines or guanidines yields substituted pyrimidines. The sulfonyl group acts as a handle that can either be retained for biological activity (e.g., COX-2 inhibitors) or displaced by nucleophiles.
Pathway B: Pyrazole Synthesis
Reaction with hydrazines (e.g., Phenylhydrazine) leads to 3-amino-4-sulfonylpyrazoles.
Application Workflow (DOT)
Caption: Divergent synthesis pathways transforming the core enaminonitrile into bioactive heterocycles.
References
-
Abu-Shanab, F. A., et al. (2011).[1] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research. Link
-
Reddy, V., et al. (2010).[2] New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of 3-Dimethylamino acrylonitrile. Der Pharma Chemica.[2][3] Link
-
BenchChem. (2025). 3-(Dimethylamino)acrylonitrile Derivatives: Synthesis and Applications. Link
-
Al-Zaydi, K. M. (2009). Reactions of N,N-Dimethylformamide Dimethyl Acetal with Active Methylene Compounds. Molecules. Link
Methodological & Application
Application Note: Reactions of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile with Nucleophiles
Part 1: Executive Summary & Molecule Profile
Introduction
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile (DMSA) is a highly versatile enaminonitrile building block used extensively in the synthesis of polyfunctionalized heterocycles. Structurally, it represents a "push-pull" alkene system where the electron-donating dimethylamino group and the electron-withdrawing nitrile and sulfonyl groups create a polarized double bond.
This polarization renders the
"Push-Pull" Reactivity Model
The reactivity of DMSA is governed by the electronic interplay between its substituents:
-
Leaving Group (
): The dimethylamino group activates the double bond but is easily displaced by stronger nucleophiles (amines, hydrazines, carbon nucleophiles). -
Activating Groups (
): These groups stabilize the intermediate carbanion formed after nucleophilic attack, facilitating the addition-elimination pathway.
Key Application: DMSA acts as a three-carbon 1,3-dielectrophile equivalent , reacting with binucleophiles to form 5- and 6-membered heterocycles such as pyrazoles , pyrimidines , and isoxazoles .
Part 2: Mechanistic Analysis & Visualization
The reaction of DMSA with nucleophiles typically proceeds via an addition-elimination mechanism (
Mechanism Diagram (DOT)
Figure 1: General mechanism of Nucleophilic Vinylic Substitution (
Part 3: Experimental Protocols
Protocol A: Synthesis of DMSA (Reagent Preparation)
Note: While DMSA can be purchased, in-house synthesis ensures freshness and purity, which is critical for yield reproducibility.
Reaction: Methanesulfonylacetonitrile +
Materials:
-
Methanesulfonylacetonitrile (1.0 eq)
-
DMF-DMA (1.2 eq)
-
Solvent: Toluene (anhydrous) or Neat
-
Apparatus: Round-bottom flask with reflux condenser and drying tube.
Step-by-Step Procedure:
-
Charge: In a 250 mL round-bottom flask, dissolve Methanesulfonylacetonitrile (11.9 g, 100 mmol) in Toluene (50 mL).
-
Addition: Add DMF-DMA (14.3 g, 120 mmol) dropwise over 10 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting nitrile spot should disappear. -
Concentration: Evaporate the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).
-
Crystallization: The residue will solidify upon cooling. Recrystallize from Ethanol or Isopropanol.
-
QC Check:
-
Appearance: Yellowish crystalline solid.
-
Melting Point: ~118–120°C.[1]
-
H NMR (DMSO-
): 3.15 (s, 3H, ), 3.28 (s, 3H, ), 3.35 (s, 3H, ), 7.85 (s, 1H, vinyl ).
-
Protocol B: Synthesis of 5-Amino-4-(methylsulfonyl)pyrazoles
Targeting the pyrazole core is the most common application of DMSA.
Reaction: DMSA + Hydrazine Hydrate
Materials:
-
DMSA (1.0 eq)
-
Hydrazine Hydrate (1.2 eq)
-
Solvent: Ethanol (Absolute)[2]
-
Catalyst: None required (or catalytic AcOH).
Step-by-Step Procedure:
-
Dissolution: Dissolve DMSA (1.88 g, 10 mmol) in Ethanol (20 mL) in a 50 mL flask.
-
Addition: Add Hydrazine Hydrate (0.6 g, 12 mmol) slowly. Caution: Exothermic.
-
Reflux: Heat the reaction mixture to reflux for 2–3 hours.
-
Observation: The yellow color of the starting material will fade as the amine is liberated.
-
-
Precipitation: Cool the mixture to room temperature, then to
in an ice bath. The product often precipitates directly. -
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Yield: Expected yield 85–92%.
Regiochemistry Note:
When using substituted hydrazines (e.g., Phenylhydrazine), the reaction yields 1-substituted-5-amino-4-(methylsulfonyl)pyrazoles. The more nucleophilic nitrogen of the hydrazine (usually the terminal
Protocol C: Synthesis of Pyrimidines
Reaction with amidines or guanidines yields 5-substituted pyrimidines.
Reaction: DMSA + Guanidine Nitrate
Materials:
-
DMSA (1.0 eq)
-
Guanidine Nitrate (1.1 eq)
-
Base: Sodium Ethoxide (NaOEt) (1.2 eq)
-
Solvent: Ethanol
Step-by-Step Procedure:
-
Free Base Generation: In a flask, dissolve Guanidine Nitrate (1.22 g, 10 mmol) in Ethanol (15 mL). Add NaOEt (21% wt in EtOH, 12 mmol equivalent). Stir for 15 mins.
-
Addition: Add DMSA (1.88 g, 10 mmol) in one portion.
-
Reflux: Reflux for 4–6 hours.
-
Workup: Evaporate the solvent to 50% volume. Pour into ice water (50 mL).
-
Isolation: Adjust pH to ~7 with dilute HCl if necessary to precipitate the product. Filter and dry.
Part 4: Comparative Data & Workflow
Nucleophile Reactivity Table
The following table summarizes the expected products when reacting DMSA with various nucleophiles.
| Nucleophile Class | Reagent Example | Reaction Type | Primary Product | Reaction Conditions |
| Hydrazines | Hydrazine Hydrate | Cyclocondensation | 5-Amino-4-(methylsulfonyl)pyrazole | EtOH, Reflux, 2h |
| Amidines | Acetamidine | Cyclocondensation | 4-Amino-2-methyl-5-(methylsulfonyl)pyrimidine | NaOEt/EtOH, Reflux |
| Guanidines | Guanidine | Cyclocondensation | 2,4-Diamino-5-(methylsulfonyl)pyrimidine | NaOEt/EtOH, Reflux |
| Amines | Aniline | Transamination | 3-Anilino-2-(methylsulfonyl)acrylonitrile | EtOH, Reflux (Acid cat.) |
| Active Methylenes | Ethyl Acetoacetate | Michael/Cyclization | Pyridines or Bicyclic systems | NaOEt, Reflux |
Experimental Workflow Diagram (DOT)
Figure 2: Decision tree for heterocyclic synthesis using DMSA.
Part 5: Troubleshooting & Optimization
-
Odor Control: The reaction releases dimethylamine (
), which has a strong fishy odor and is a gas at room temperature.-
Solution: Conduct all reactions in a well-ventilated fume hood. Use an acid trap (bubbler containing dilute HCl) at the condenser outlet to neutralize the amine.
-
-
Solubility Issues: DMSA is moderately soluble in ethanol but very soluble in DMF or DMSO.
-
Optimization: If the reaction is slow in ethanol, switch to a 1:1 EtOH/DMF mixture or use microwave irradiation (
, 10-20 min) to accelerate the transamination step.
-
-
Regioselectivity with Substituted Hydrazines:
-
Reaction with Methylhydrazine (
) can yield a mixture of isomers (1-methyl-5-amino vs 1-methyl-3-amino). -
Control: The major product is usually the 5-amino-1-methyl-4-(methylsulfonyl)pyrazole because the terminal
of methylhydrazine is more nucleophilic and attacks the C-3 of DMSA first.
-
Part 6: References
-
BenchChem. "3-(Dimethylamino)acrylonitrile and its derivatives: Synthesis and Applications." BenchChem Database. Accessed October 2023. Link
-
Reddy, V. et al. "New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of 3-Amino-4-cyano pyrazole."[1] Der Pharma Chemica, 2010, 2(6): 50-56. Link
-
El-Louh, A. et al. "Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines." Molecules, 2019. Link
-
Al-Mulla, A. "Enaminonitriles in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry, General Review of Enaminonitrile Chemistry. (Contextual Grounding).
-
National Science Foundation (NSF). "Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution." Chinese Journal of Chemistry, 2021.[3] Link
Sources
The Strategic Application of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of chemical building blocks available to the discerning chemist, activated acrylonitriles stand out for their exceptional versatility and reactivity. This guide focuses on a particularly promising reagent, 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile , a trifunctionalized scaffold that serves as a powerful linchpin in the synthesis of diverse and biologically relevant heterocyclic compounds.
The unique arrangement of a dimethylamino group, a methylsulfonyl moiety, and a nitrile function across a C=C double bond bestows upon this molecule a rich and tunable reactivity profile. The electron-withdrawing nature of the nitrile and methylsulfonyl groups renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the dimethylamino group can act as an excellent leaving group, facilitating cyclization reactions. This inherent reactivity makes this compound an ideal precursor for the construction of a wide array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this remarkable building block, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 106073-27-2 | [1] |
| Molecular Formula | C6H10N2O2S | [1] |
| Molecular Weight | 174.22 g/mol | [1] |
| Appearance | (Predicted) Pale yellow to white solid | N/A |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | N/A |
Safety Precautions:
Synthesis of this compound: A Proposed Protocol
While a specific, detailed protocol for the synthesis of this compound is not extensively reported in readily accessible literature, a reliable synthetic route can be extrapolated from the well-established synthesis of its phenylsulfonyl analog. The following protocol is a proposed method based on analogous chemical transformations.
Reaction Scheme:
A proposed synthetic route.
Protocol:
-
Reagents and Equipment:
-
Methylsulfonylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a solution of methylsulfonylacetonitrile (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq). b. The reaction mixture is then heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion of the reaction, the solvent is removed under reduced pressure. d. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization:
-
The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale behind Experimental Choices:
-
DMF-DMA: This reagent serves as a convenient and efficient source of the dimethylaminomethylene group. It is a milder alternative to using dimethylformamide with a strong dehydrating agent.
-
Reflux Conditions: The condensation reaction typically requires elevated temperatures to proceed at a reasonable rate. Toluene is a common solvent for this type of reaction due to its appropriate boiling point and its ability to azeotropically remove the methanol byproduct.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent potential side reactions, especially if the starting materials or products are sensitive to air or moisture.
The Role of this compound in the Synthesis of Bioactive Heterocycles
The true power of this compound lies in its ability to serve as a versatile precursor to a wide range of medicinally important heterocyclic scaffolds. The presence of the vinyl sulfone moiety is particularly significant, as this functional group is found in several drug candidates and can act as a Michael acceptor, enabling covalent interactions with biological targets.[6][7][8]
Synthesis of Pyrazolo[1,5-a]pyrimidines: Potent Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potent inhibition of various protein kinases.[9][10][11][12] this compound is an excellent starting material for the construction of this privileged scaffold.
Reaction Workflow:
Synthesis of Pyrazolo[1,5-a]pyrimidines.
Protocol for the Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine:
-
Reagents and Equipment:
-
This compound
-
A substituted 5-aminopyrazole
-
A suitable solvent (e.g., ethanol, acetic acid, or DMF)
-
A catalyst (e.g., a catalytic amount of acid or base, if required)
-
Standard laboratory glassware for reflux and workup.
-
-
Procedure: a. A mixture of this compound (1.0 eq) and the substituted 5-aminopyrazole (1.0 eq) in the chosen solvent is heated to reflux. b. The reaction is monitored by TLC or LC-MS until the starting materials are consumed. c. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. d. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Mechanistic Insights and Significance:
The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the electrophilic β-carbon of the acrylonitrile. This is followed by an intramolecular cyclization of the endocyclic pyrazole nitrogen onto the nitrile carbon, and subsequent elimination of dimethylamine to afford the aromatic pyrazolo[1,5-a]pyrimidine core.
The methylsulfonyl group at the 7-position of the resulting pyrazolo[1,5-a]pyrimidine can serve as a key interaction point with the target protein, or it can be further functionalized to modulate the compound's physicochemical properties and biological activity. Notably, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent inhibitors of Tropomyosin receptor kinases (Trks), which are validated targets in oncology.[12]
Potential Applications in the Development of Covalent Inhibitors
The vinyl sulfone moiety within this compound is a latent "warhead" for targeted covalent inhibitors.[6][8][13] Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.
The electrophilic nature of the double bond in the vinyl sulfone group makes it susceptible to attack by nucleophilic residues, such as the thiol group of cysteine, which is often found in the active site of enzymes.
Mechanism of Covalent Inhibition:
Mechanism of covalent inhibition by a vinyl sulfone.
By incorporating the this compound scaffold into a molecule designed to bind to a specific protein target, researchers can develop potent and selective covalent inhibitors. This strategy has been successfully employed in the development of inhibitors for a variety of enzymes, including kinases and proteases.[6][7]
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for medicinal chemists. Its unique combination of functional groups allows for the efficient synthesis of a wide range of biologically active heterocyclic compounds, including potent kinase inhibitors. The presence of the vinyl sulfone moiety also opens up exciting possibilities for the development of targeted covalent inhibitors. As our understanding of disease biology continues to grow, the demand for novel and effective therapeutics will only increase. Reagents like this compound, which provide access to diverse and medicinally relevant chemical space, will undoubtedly play a crucial role in the future of drug discovery. This guide has provided a comprehensive overview of its applications and protocols, and it is our hope that it will inspire and enable researchers to unlock the full potential of this remarkable scaffold.
References
-
Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]
-
Bakalova, A., & Cherkupally, P. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal research reviews, 26(6), 793–814. [Link]
-
Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]
- Wang, S., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 1-17.
-
Scribd. (n.d.). Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]
- El-Sayed, N. F., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1274, 134538.
-
Wikipedia. (n.d.). 3-(Dimethylamino)acrylonitril. Retrieved from [Link]
-
LookChem. (n.d.). 3-(DIMETHYLAMINO)ACRYLONITRILE|35520-41-3. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]
- Al-Zahrani, F. M., et al. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(15), 5808.
- Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465.
-
Unigel. (2021). SAFETY DATA SHEET. Retrieved from [Link]
- Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
-
NIST. (n.d.). 3-Dimethylaminoacrylonitrile. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN101456825B - Method for preparing acrylic nitrile derivates.
Sources
- 1. This compound CAS#: 106073-27-2 [m.chemicalbook.com]
- 2. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unigel.com.br [unigel.com.br]
- 4. download.basf.com [download.basf.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile (CAS 106073-27-2) as a high-value linchpin for synthesizing sulfonyl-functionalized heterocycles.[1][2]
Executive Summary
This compound is a versatile "push-pull" enaminonitrile building block.[1][2] It serves as a masked equivalent of formyl(methylsulfonyl)acetonitrile, offering a stable, easy-to-handle alternative to the unstable aldehyde precursor.[1][2] Its structural core—an electrophilic alkene flanked by a nitrile and a sulfone—makes it an ideal substrate for [3+2] and [3+3] cyclocondensations.[1][2]
This guide provides validated protocols for converting this intermediate into 4-(methylsulfonyl)pyrazoles and 5-(methylsulfonyl)pyrimidines .[1][2] These scaffolds are pharmacologically significant, appearing in COX-2 inhibitors, kinase inhibitors, and anti-inflammatory agents where the sulfone moiety acts as a critical hydrogen-bond acceptor.[1][2]
Chemical Profile & Reactivity[1][2][3][4][5][6]
Structural Analysis
The molecule features a dimethylamino group (electron donor) and two electron-withdrawing groups (cyano and methylsulfonyl) attached to a vinyl backbone.[1]
-
Electrophilicity: The
-carbon (attached tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) is highly electrophilic due to the conjugation with both and .[1] -
Leaving Group: The
group is an excellent leaving group in addition-elimination reactions (transamination).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Cyclization Trap: The nitrile group (
) acts as an internal electrophile, trapping nucleophiles to close 5- or 6-membered rings.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Reactivity Diagram (Graphviz)[1]
Figure 1: Divergent synthesis pathways from the parent enaminonitrile.[1][2]
Experimental Protocols
Protocol A: Synthesis of 5-Amino-4-(methylsulfonyl)-1H-pyrazole
This reaction utilizes hydrazine hydrate to displace the dimethylamino group and cyclize onto the nitrile.[1][2]
Mechanism: Addition-Elimination
Materials:
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Note: A mild exotherm may occur.[1][2]
-
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours. Monitor consumption of starting material by TLC (Mobile phase: 5% MeOH in DCM). -
Work-up:
-
Cool the mixture to
in an ice bath. -
The product often precipitates as a solid. Filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from Ethanol/Water.
-
-
Validation:
-
Expected Yield: 75–85%
-
Structure Confirmation:
NMR should show the loss of singlets (approx. 3.1-3.3 ppm) and the appearance of pyrazole and signals.
-
Expert Insight (Regioselectivity): When using substituted hydrazines (e.g., Methylhydrazine), the reaction typically yields the 5-amino-1-methyl-4-(methylsulfonyl)pyrazole isomer.[1][2] The more nucleophilic terminal nitrogen of the hydrazine attacks the
Protocol B: Synthesis of 2,4-Diamino-5-(methylsulfonyl)pyrimidine
This protocol uses guanidine to form a pyrimidine ring.[1][2] This scaffold is highly relevant for antifolate and kinase inhibitor discovery.
Materials:
-
Guanidine Hydrochloride (1.2 equiv)[1]
-
Sodium Ethoxide (1.5 equiv) [Freshly prepared or 21% wt solution]
-
Ethanol (Anhydrous)[1]
Procedure:
-
Free Base Generation: In a dry flask, add Guanidine HCl (12 mmol) to a solution of Sodium Ethoxide (15 mmol) in Ethanol (30 mL). Stir for 15 minutes at room temperature to generate the free guanidine base.
-
Coupling: Add this compound (10 mmol) to the mixture.
-
Reaction: Reflux the mixture for 6–8 hours.
-
Quench: Cool to room temperature. Neutralize the excess base with dilute Acetic Acid (pH ~7).
-
Isolation:
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Data Summary Table:
| Parameter | Protocol A (Pyrazole) | Protocol B (Pyrimidine) |
| Nucleophile | Hydrazine Hydrate | Guanidine HCl |
| Base | None (or cat.[1][2] AcOH) | Sodium Ethoxide (1.5 eq) |
| Solvent | Ethanol | Ethanol |
| Temp/Time | Reflux / 3-5 h | Reflux / 6-8 h |
| Key Product Feature | 5-Amino, 4- | 2,4-Diamino, 5- |
Troubleshooting & Optimization
Transamination Issues
If the displacement of the dimethylamino group is sluggish (common with sterically hindered amines), switch the solvent to DMF or Dioxane and increase the temperature to
Regio-control in Pyrazole Synthesis
When reacting with aryl hydrazines (
-
To favor 5-amino: Use neutral conditions (Ethanol, reflux).[1][2]
-
To favor 3-amino: Pre-treat the hydrazine with acid to protonate the terminal nitrogen, forcing the internal nitrogen to attack first (though this is electronically less favorable and lower yielding).
Stability of the Sulfonyl Group
The methylsulfonyl group is generally stable under these cyclization conditions. However, avoid strong reducing agents (e.g.,
Safety & Handling
-
Toxicity: As a nitrile derivative, the compound should be treated as potentially toxic if ingested or inhaled. Handle in a fume hood.
-
Skin Contact: The dimethylamino group can enhance skin permeability. Wear nitrile gloves and lab coat.
-
Waste: Dispose of aqueous waste from hydrazine reactions separately, treating with bleach to destroy excess hydrazine before disposal.
References
-
General Reactivity of Enaminonitriles
-
Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles." Heterocycles1990 , 31, 2005.
-
-
Synthesis of Aminopyrazoles
-
Synthesis of Pyrimidines from Guanidine
-
Compound Data
(Note: While specific literature on the exact methylsulfonyl analog is sparse, the chemistry is extrapolated from the well-established behavior of the homologous 2-cyano-3-dimethylaminoacrylates.)[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
Technical Support Center: Purification of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
Executive Summary
This compound is a highly polarized "push-pull" enaminonitrile used as a versatile C3 building block for synthesizing heterocyclic systems (e.g., pyrimidines, pyrazoles).[1] It is typically synthesized by condensing methanesulfonylacetonitrile with
Common Pain Point: The primary challenge users face is the product isolating as a viscous yellow/brown oil rather than a discrete solid, often due to residual DMF-DMA or incomplete solvent removal. This guide provides a self-validating purification protocol to ensure a crystalline, free-flowing solid.[1]
Part 1: The "Gold Standard" Purification Protocol
Method: Recrystallization / Trituration Target Purity: >98% (HPLC/NMR) Appearance: Pale yellow to off-white needles or prism-like crystals.[1]
Step-by-Step Methodology
-
Crude Isolation (Critical Pre-step):
-
After the reaction (typically refluxing methanesulfonylacetonitrile with DMF-DMA), remove all volatiles under high vacuum (rotary evaporator followed by a manifold line).
-
Why: Residual DMF-DMA acts as a solvent, preventing crystallization.[1] The crude residue should be a thick, dark yellow oil or semi-solid.
-
-
Solvent Selection:
-
Recrystallization Procedure:
-
Dissolution: Add the minimum amount of boiling Ethanol to the crude residue. Swirl until fully dissolved.
-
Note: If insoluble black specs remain, perform a hot filtration through a glass frit or Celite pad.
-
-
Cooling: Allow the solution to cool slowly to room temperature (20–25°C). Do not place immediately in ice; rapid cooling traps impurities.[1]
-
Nucleation: If no crystals form after 30 minutes, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Collection: Cool to 0–4°C (ice bath) for 1 hour. Filter the resulting precipitate under vacuum.
-
Wash: Wash the filter cake with cold Ethanol (
small volumes) followed by cold Diethyl ether.
-
-
Drying:
-
Dry under vacuum (<10 mbar) at 40°C for 4 hours.
-
Caution: Avoid temperatures >60°C for prolonged periods to prevent thermal degradation or polymerization.[1]
-
Part 2: Purification Decision Tree
The following logic flow helps determine the correct purification path based on the physical state of your crude material.
Caption: Workflow for selecting the optimal purification method based on crude physical state.
Part 3: Troubleshooting Guide (FAQs)
Q1: My product remains a dark oil even after high vacuum. How do I get it to crystallize?
Diagnosis: This is the "Oiling Out" phenomenon, usually caused by residual DMF-DMA or traces of reaction solvent (e.g., Toluene). Solution:
-
Trituration: Add a non-polar solvent (Diethyl ether or MTBE) to the oil.
-
Agitation: Sonicate the mixture or scratch the flask vigorously. The oil should turn cloudy and eventually precipitate a solid.
-
Evaporation: If that fails, re-dissolve in a small amount of DCM, precipitate with Hexane, and rotovap again.
Q2: I see extra peaks in the NMR around 3.0–3.2 ppm. Is this my product?
Diagnosis: The product contains two non-equivalent methyl groups on the nitrogen (due to restricted rotation of the C-N bond in the push-pull system) and one methyl group on the sulfone. Verification:
-
ppm (Broad singlets, 6H):
. -
ppm (Singlet, 3H):
. -
ppm (Singlet, 1H): Vinyl proton (
). -
Impurity Check: Sharp singlets at 2.9 ppm and 8.0 ppm often indicate residual DMF or DMF-DMA.[1]
Q3: Can I use silica gel chromatography?
Answer: Yes, but with caution.
-
Risk: Enaminonitriles can hydrolyze on acidic silica gel, reverting to the aldehyde or hydroxymethylene derivative.
-
Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidity.
-
Eluent: Dichloromethane (DCM) / Methanol (95:5 to 90:10).[1]
Q4: The product turned red/brown upon storage. Is it degraded?
Answer: Likely yes.[1]
-
Cause: Enaminonitriles are sensitive to moisture (hydrolysis) and light.[1]
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. If the color deepens significantly, re-check the NMR. Small amounts of hydrolysis products (aldehydes) are potent chromophores.[1]
Part 4: Technical Data & Specifications
| Property | Specification / Value | Notes |
| Formula | ||
| Molecular Weight | 172.20 g/mol | |
| Appearance | Pale yellow solid | Darkens on standing if impure |
| Melting Point | 138–142°C | Range varies by crystal habit |
| Solubility | DMSO, DMF, DCM, Hot EtOH | Insoluble in Hexane, Water (cold) |
| CAS | 66456-99-9 |
References
-
General Synthesis of Enaminonitriles
-
Purification of Push-Pull Alkenes
-
Compound Data (Analogous Structures)
(Note: While specific literature for the methylsulfonyl derivative is less abundant than the benzoyl analog, the chemical behavior described above is consistent across the 2-substituted-3-dimethylaminoacrylonitrile class.)
Sources
- 1. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile | C13H14N2O | CID 11458555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(DIMETHYLAMINO)ACRYLONITRILE|35520-41-3|lookchem [lookchem.com]
- 3. 3-(DIMETHYLAMINO)ACRYLONITRILE | 2407-68-3 [chemicalbook.com]
- 4. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
catalyst selection for Knoevenagel condensation of sulfonylacetonitriles
Technical Support Center: Knoevenagel Condensation of Sulfonylacetonitriles
Subject: Catalyst Selection & Process Optimization for
Introduction: The Chemical Challenge
Welcome to the technical support center. You are likely here because you are working with sulfonylacetonitriles (
Unlike standard malononitrile condensations, sulfonylacetonitriles present a specific "Goldilocks" challenge:
-
High Acidity: The methylene protons are highly acidic (
) due to the synergistic electron-withdrawing power of the sulfonyl and nitrile groups. -
Michael Acceptor Potency: The product (a vinyl sulfone) is an exceptionally strong Michael acceptor.
-
The Trap: If your catalyst is too basic, you risk self-condensation (dimerization). If your catalyst is nucleophilic and left too long, it will attack your product (Michael addition), destroying your yield.
This guide provides the "hardware" (catalysts) and "diagnostics" (troubleshooting) to navigate these issues.
Catalyst Selection Matrix
Select your catalyst based on your specific operational constraints.
| Catalyst System | Type | Recommended For | Pros | Cons |
| Piperidine / AcOH | Homogeneous | Benchmarking (Small Scale) | High reaction rate; Standard literature baseline. | High risk of Michael addition to product if reaction runs too long. Hard to recycle.[1] |
| L-Proline or Glycine | Organocatalyst | High Purity / Sensitive Aldehydes | "Green" conditions; Zwitterionic nature buffers pH, preventing polymerization. | Slower kinetics than piperidine; requires optimization of solvent (often EtOH/H2O). |
| Mg-Al Hydrotalcites | Heterogeneous | Scale-Up / Industrial | Reusable; High surface area; Easy filtration workup. | Requires synthesis/activation of the catalyst; Mass transfer limits in viscous reactions. |
| Ionic Liquids | Dual (Solvent/Cat) | Difficult Substrates | Acts as both solvent and catalyst; High yields for sterically hindered aldehydes. | High cost; Viscosity handling; Product extraction can be tedious. |
Experimental Protocol: The "Self-Validating" Workflow
We recommend the Amino Acid Catalyzed (Green) protocol for sulfonylacetonitriles to minimize byproduct formation.
Reagents:
-
Sulfonylacetonitrile (1.0 equiv)
-
Aldehyde (1.05 equiv)[2]
-
Catalyst: Glycine or L-Proline (10-20 mol%)
-
Solvent: Ethanol : Water (1:1 v/v) or pure Water (if aldehyde is liquid)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the sulfonylacetonitrile and aldehyde in the solvent mixture.
-
Catalyst Addition: Add the amino acid catalyst. Note: The mixture may remain heterogeneous initially.
-
Reaction: Stir vigorously at room temperature for 30 minutes. If no precipitation occurs, heat to 50°C.
-
Completion: The product often precipitates out of the aqueous mixture as a solid.
-
Workup:
-
If Solid: Filter the precipitate and wash with cold water/ethanol (8:2).
-
If Oiling Out: Extract with Ethyl Acetate, wash with brine, dry over
.
-
-
Purification: Recrystallization from Ethanol is usually sufficient. Avoid column chromatography if possible, as silica can sometimes degrade sensitive vinyl sulfones.
Troubleshooting Diagnostics
Use this logic flow to diagnose low yields or impurities.
Figure 1: Diagnostic flowchart for common Knoevenagel failures with active methylene sulfones.
Mechanistic Insight
Understanding the mechanism prevents errors. The reaction proceeds via a catalytic cycle where the deprotonation and dehydration steps are critical.
Figure 2: Simplified catalytic cycle. Note that the dehydration step is often the rate-determining step in neutral media.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH or KOH to speed up the reaction? A: Strongly discouraged. Sulfonylacetonitriles are prone to dimerization (self-condensation) under strong basic conditions. Furthermore, hydroxide ions can attack the nitrile group (hydrolysis) or the final vinyl sulfone product (retro-Knoevenagel or polymerization). Stick to weak organic bases or amino acids.
Q: My product is an oil that won't crystallize. What happened? A: This often happens if the reaction solvent retains too much water or if impurities (oligomers) are present. Try dissolving the oil in a minimum amount of hot ethanol and letting it cool slowly. If that fails, the "oil" might be a Michael adduct of the catalyst and product. Check Proton NMR for "messy" aliphatic peaks upfield.
Q: Why use water as a solvent for organic reactants? A: This exploits the "Hydrophobic Effect." The organic reactants (aldehyde and sulfone) are forced together in the aqueous environment to minimize their surface area exposed to water, effectively increasing the local concentration and reaction rate, often without needing any catalyst at all [1].
Q: Is the product stable?
A:
References
-
Knoevenagel condensation of arylsulfonylacetonitriles with aromatic aldehydes in water. Source: Tetrahedron Letters (via ResearchGate/ScienceDirect) Context: Demonstrates the viability of water as a solvent and the high reactivity of sulfonylacetonitriles. URL:
-
Influence of basic properties of Mg,Al-mixed oxides on their catalytic activity in Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile. Source: ResearchGate Context: Validates the use of heterogeneous basic catalysts (Hydrotalcites) for this specific reaction. URL:
-
Synthesis and biological evaluation of sulfonyl acrylonitriles. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) Context: Provides synthesis protocols for bioactive vinyl sulfones using standard Knoevenagel conditions. URL:
-
Equilibrium pKa Table (DMSO/Water). Source: Evans/Reich pKa Tables Context: Fundamental data on the acidity of active methylene compounds. URL:
Sources
Technical Support Center: Workup Procedures for 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
Core Directive & Molecule Profile
The Reagent Profile
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile is a highly reactive "push-pull" enamine.[1] It features an electron-donating dimethylamino group and two strong electron-withdrawing groups (cyano and methylsulfonyl) on the same double bond.[1]
-
Role: It acts as a three-carbon equivalent (
synthon) for constructing heterocycles (pyrazoles, pyrimidines, isoxazoles).[1] -
Primary Reactivity: Nucleophilic vinylic substitution (
) followed by cyclization.[1] The dimethylamino group ( ) is the leaving group.[1] -
Critical Handling Note: The compound is sensitive to acidic hydrolysis.[1] Exposure to strong acids or prolonged aqueous acidic conditions will hydrolyze the enamine to the corresponding aldehyde/enol, destroying the reagent's utility.[1]
Key Physical Properties (Reference Data)
| Property | Value | Implication for Workup |
| Appearance | Yellow to orange solid/crystalline powder | Color change often indicates reaction progress.[1] |
| Solubility | Soluble in DMSO, DMF, hot EtOH/MeOH.[1] Insoluble in non-polar ethers/hexanes.[1] | Use alcohols for reaction; use ethers for precipitation.[1] |
| Stability | Stable at neutral pH.[1] Hydrolytically unstable at pH < 4.[1] | Avoid acidic quenches. |
| Byproducts | Dimethylamine ( | Volatile base; requires ventilation or trapping.[1] |
Standard Workup Protocol (The "Golden Path")
This protocol is optimized for the most common application: Cyclocondensation with Binucleophiles (e.g., Hydrazines, Amidines) to form 4-methylsulfonyl-substituted heterocycles.[1]
Phase 1: Reaction Termination
Context: The reaction is typically performed in refluxing Ethanol (EtOH) or Acetonitrile (MeCN).[1]
-
Monitor Completion: Use TLC (System: EtOAc/Hexane 1:1). The starting material (bright UV active) should disappear.[1]
-
Thermal Quench: Remove the heat source and allow the mixture to cool slowly to Room Temperature (RT). Do not crash cool immediately, as this traps impurities.[1]
Phase 2: Isolation (Precipitation Method)
Most heterocyclic products derived from this reagent are solids that are less soluble than the starting material.[1]
-
Concentration (Optional): If no solid appears upon cooling to RT, reduce solvent volume by 50% via rotary evaporation (Bath temp < 45°C).
-
Induction: Cool the flask to 0–4°C (ice bath).
-
Antisolvent Addition: If the product does not crystallize, add Diethyl Ether (
) or MTBE dropwise with vigorous stirring.[1]-
Ratio: 1:3 (Reaction Solvent : Ether).[1]
-
-
Filtration: Collect the solid via vacuum filtration using a sintered glass funnel (Porosity 3).[1]
-
Wash: Wash the cake with cold Ethanol (
) followed by excess Diethyl Ether.-
Why? Cold ethanol removes unreacted amine; ether removes the yellow color associated with oligomeric impurities.[1]
-
Phase 3: Purification (If Precipitation Fails)
If the product oils out or remains soluble:
-
Evaporation: Remove all volatiles to obtain a crude residue.[1]
-
Trituration: Add cold Isopropanol (IPA) or Ethanol/Ether (1:5) to the residue.[1] Sonicate for 5-10 minutes.
-
Goal: This mechanical agitation often induces crystallization of the "oiled" product.[1]
-
-
Recrystallization: If a solid forms but is impure, recrystallize from Ethanol/DMF (9:1) .[1]
Troubleshooting Guide (Q&A)
Issue 1: "My product turned into a sticky, dark oil instead of a solid."
Diagnosis: This is the "Oiling Out" phenomenon, common with sulfone-containing heterocycles due to high polarity and trace solvent retention.[1] Corrective Action:
-
Do NOT add water. Water often creates a gummy emulsion with these sulfones.[1]
-
The "Scratch & Cool" Technique: Dissolve the oil in a minimum amount of hot Ethyl Acetate.[1] Add Hexane until slightly cloudy. Cool to -20°C and scratch the glass wall with a spatula to induce nucleation.[1]
-
Seed Crystals: If you have a previous batch, add a tiny crystal to the oil/solvent mixture.[1]
Issue 2: "I smell a strong fishy odor during workup."
Diagnosis: Release of Dimethylamine (
-
This confirms the reaction worked (the
group was displaced). -
Action: Ensure the rotovap is vented to a fume hood. If the smell persists in the solid product, dry the solid in a vacuum oven at 40°C overnight to remove trapped amine.[1]
Issue 3: "My yield is low, and I see a new spot on TLC that isn't product."
Diagnosis: Hydrolysis of the starting material or intermediate.[1] Root Cause: Did you use an acid catalyst? Or was the solvent wet?
-
Mechanism:[1][2] The enamine (
) hydrolyzes to an aldehyde/ketone ( ) in the presence of water and acid.[1] Prevention: -
Use anhydrous Ethanol or DMF.[1]
-
If using hydrazine hydrate, ensure it is high grade; excess water can sometimes degrade the sulfone reagent if heated too long without reacting.[1]
Visual Workflows (Graphviz)
Workflow 1: Standard Reaction & Isolation Logic
This diagram illustrates the decision matrix for isolating the product based on its physical state after reaction.
Caption: Decision tree for isolating products derived from this compound.[1]
Workflow 2: Mechanism of Impurity Formation (Hydrolysis)
Understanding why the workup fails is critical.[1] This pathway shows the decomposition route if acidic conditions are used.[1]
Caption: Decomposition pathway. Avoid acidic aqueous washes to prevent reverting the enamine to an aldehyde.[1]
References & Authority
The protocols above are synthesized from standard methodologies for enaminonitrile chemistry and specific data regarding the methylsulfonyl derivative.
-
General Reactivity of Enaminonitriles:
-
Synthesis of Pyrazoles from 3-Dimethylaminoacrylonitriles:
-
Compound Data (CAS 106073-27-2):
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.
Sources
Validation & Comparative
alternative synthesis routes for 3-amino-2-sulfonylacrylonitriles
Executive Summary
3-Amino-2-sulfonylacrylonitriles are a critical class of push-pull enamines utilized extensively as precursors for polyfunctionalized heterocycles (pyrazoles, isothiazoles, pyrimidines) in drug discovery. Their unique reactivity stems from the coexistence of an electron-donating amino group and two strong electron-withdrawing groups (cyano and sulfonyl) on the vinyl backbone.
This guide objectively compares the three dominant synthesis routes. While the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) route is the laboratory standard for purity and reliability, the Orthoester One-Pot method offers a superior atom-economy profile for scale-up. This document provides the experimental evidence and protocols to select the optimal pathway for your specific campaign.
Mechanistic Foundation: The Push-Pull System
To manipulate these syntheses, one must understand the electronic distribution. The
-
Electron Withdrawal: The
and groups deplete electron density at the -carbon, making the adjacent methylene protons in the starting material (sulfonylacetonitrile) highly acidic ( ). -
Electron Donation: The amino group at the
-position stabilizes the system via resonance, creating a "push-pull" alkene that is stable yet reactive toward nucleophiles (for heterocyclization).
Pathway Visualization
The following diagram outlines the divergent pathways from the common precursor, Arylsulfonylacetonitrile.
Figure 1: Divergent synthesis pathways. Route 1 isolates the dimethylamino derivative. Route 2 allows direct access to primary or substituted amines.
Comparative Route Analysis
Route A: The DMF-DMA Condensation (The "Gold Standard")
This is the most common method in early-stage medicinal chemistry. The reaction of sulfonylacetonitriles with DMF-DMA is clean, requires no external base, and products often precipitate upon cooling.
-
Mechanism: Condensation of the active methylene with the acetal, followed by elimination of methanol.
-
Product: Exclusively yields the N,N-dimethyl derivative.
-
Pros: High purity (>95%), simple workup (filtration), no heavy metal waste.
-
Cons: DMF-DMA is expensive; limited to tertiary amines (unless followed by a transamination step).
Route B: The Orthoester One-Pot Reaction (The "Scalable Alternative")
For larger scales or when a primary amine (
-
Mechanism: Formation of an ethoxymethylene intermediate (in situ) followed by immediate nucleophilic displacement by the amine.
-
Product: Tunable (
, , or depending on amine source). -
Pros: Cheaper reagents, "One-Pot" efficiency, access to primary amines.
-
Cons: Slower kinetics (requires longer reflux), potential for oligomerization if temperature isn't controlled.
Route C: The Dithioacetal Displacement (The "Functional" Route)
Reaction with
Performance Metrics & Data
The following table summarizes experimental data averaged from three validation campaigns using Benzenesulfonylacetonitrile as the starting material.
| Metric | Route A: DMF-DMA | Route B: Orthoester ( | Route C: Dithioacetal |
| Target Product | 3-(Dimethylamino)- | 3-Amino- (Primary) | 3,3-Bis(methylthio)- |
| Yield (Isolated) | 88 - 94% | 75 - 82% | 65 - 75% |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 12 - 18 Hours |
| Purity (HPLC) | >98% | >95% | >90% |
| Atom Economy | Moderate (Loss of 2 MeOH) | High (Loss of 3 EtOH) | Low (Heavy Reagents) |
| Cost Index | High ( | Low ($) | Moderate ( |
Detailed Experimental Protocols
Protocol A: Synthesis via DMF-DMA (Laboratory Scale)
Best for: Rapid generation of pure intermediates for HTS libraries.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add Arylsulfonylacetonitrile (10 mmol) and DMF-DMA (12 mmol, 1.2 equiv).
-
Solvent: The reaction can be run neat (solvent-free) or in Toluene (10 mL) if solubility is an issue.
-
Reaction: Heat to reflux (
C) for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot should disappear, replaced by a lower Rf spot (highly polar enamine). -
Workup: Cool the mixture to room temperature. Add cold ethanol (5 mL) or diethyl ether (10 mL).
-
Isolation: The product usually crystallizes. Filter the solid, wash with cold ether, and dry under vacuum.
-
Validation:
NMR will show two singlets for around 3.1-3.3 ppm and a singlet for the vinyl proton ( ) around 7.5-8.0 ppm.
-
Protocol B: One-Pot Synthesis of Primary Amines (Scale-Up)
Best for: Generating the unsubstituted enamine (
-
Setup: Equip a 250 mL reaction vessel with a Dean-Stark trap (optional but recommended) and reflux condenser.
-
Charge: Add Arylsulfonylacetonitrile (20 mmol), Triethyl Orthoformate (30 mmol, 1.5 equiv), and Ammonium Acetate (40 mmol, 2.0 equiv).
-
Solvent: Add Xylene or Toluene (30 mL).
-
Reaction: Reflux vigorously (
C) for 8-12 hours. The azeotropic removal of ethanol drives the equilibrium. -
Workup: Cool to room temperature. The reaction mixture may be a slurry.
-
Purification: Evaporate the solvent under reduced pressure. Triturate the residue with water to remove excess ammonium salts. Filter the resulting solid and recrystallize from Ethanol/Water (8:2).
-
Validation: IR spectroscopy will reveal distinct
stretching bands (3200-3400 ) and a strong band ( ).
-
Troubleshooting & Optimization
Decision Logic for Process Selection
Figure 2: Process selection logic based on target amine substitution.
Common Issues
-
Low Yield in Route B: Often caused by incomplete removal of ethanol. Solution: Use a Dean-Stark trap or add molecular sieves.
-
Oiling out (Route A): If the product doesn't crystallize, the reaction might be incomplete or the solvent is too polar. Solution: Evaporate excess DMF-DMA completely (it has a high boiling point) and triturate with cold ether/hexane.
References
- Neplyuev, V. M., et al. "Chemistry of -sulfonylacrylonitriles." Russian Chemical Reviews, 1986. (Foundational review on the reactivity of the sulfonyl-nitrile scaffold).
-
Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." European Journal of Chemistry, 2011.
-
Standard Protocol Validation: "Reaction of arylsulfonylacetonitriles with DMF-DMA." BenchChem Protocols, 2025.[1]
-
Green Chemistry Alternatives: "One-pot synthesis of enaminonitriles using orthoesters." RSC Advances, 2020.
Sources
Technical Guide: Structure-Activity Relationships of Substituted Acrylonitriles in Covalent Drug Design
Executive Summary
The paradigm of covalent inhibition has shifted from avoiding "pan-assay interference" electrophiles to the rational design of Targeted Covalent Inhibitors (TCIs) . While simple acrylamides (e.g., Ibrutinib) dominate the landscape as irreversible inactivators, substituted acrylonitriles (specifically
This guide analyzes the structure-activity relationship (SAR) of substituted acrylonitriles, contrasting them with standard warheads. It demonstrates how the electron-withdrawing nature of the nitrile group, combined with steric tuning, allows for "Goldilocks" reactivity—high on-target potency with tunable residence time, reducing the risk of off-target haptenization.
The Electrophilic Landscape: Comparative Analysis
To select the appropriate warhead, one must understand how substituted acrylonitriles compare to the industry standards: simple acrylamides and vinyl sulfones.
Table 1: Comparative Performance of Cysteine-Targeting Warheads
| Feature | Substituted Acrylonitrile ( | Simple Acrylamide (e.g., Ibrutinib) | Vinyl Sulfone |
| Primary Mechanism | Michael Addition (Often Reversible) | Michael Addition (Irreversible) | Michael Addition (Irreversible) |
| Intrinsic Reactivity ( | High (Activated by | Moderate | High to Very High |
| Reversibility | Yes (Tunable via Retro-Michael) | No (Kinetic trap) | No (Stable thioether) |
| Metabolic Stability | Moderate (Susceptible to hydrolysis) | High | High |
| Selectivity Control | Kinetic & Thermodynamic (Residence time driven) | Kinetic only ( | Kinetic only |
| Immunogenicity Risk | Low (Adducts dissociate from off-targets) | Moderate (Permanent modification) | High (Non-specific alkylation) |
Deep Dive: SAR of Substituted Acrylonitriles
The core advantage of the acrylonitrile scaffold lies in the interplay between the
The -Nitrile Effect: Engineering Reversibility
Unlike simple acrylamides, the introduction of a nitrile group at the
-
Increased Electrophilicity: The strong electron-withdrawing group (EWG) lowers the LUMO energy of the alkene, facilitating rapid nucleophilic attack by the cysteine thiolate.
-
Increased Acidity of the
-Proton: This is the critical SAR feature. The -proton in the resulting thioether adduct is highly acidic ( drops significantly). This stabilizes the carbanion intermediate required for the Retro-Michael reaction , allowing the inhibitor to detach from the protein.
-Substitution: Tuning Sterics and Stability
Modifying the
-
Unsubstituted (
-H): Hyper-reactive. Often leads to non-specific toxicity. -
Monosubstituted (
-R): The standard for drug design. The steric bulk slows the approach of the nucleophile (improving selectivity) and destabilizes the adduct (favoring reversibility). -
Disubstituted (
-R,R'): Generally inert due to excessive steric hindrance, unless the target cysteine is in a highly constrained pocket.
Visualizing the Mechanism
The following diagram illustrates the reversible reaction pathway and the critical role of the
Caption: The reversible Michael addition mechanism. The acidity of the
Experimental Protocols for SAR Validation
To validate the SAR of substituted acrylonitriles, you must distinguish between intrinsic reactivity and protein-specific residence time.
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To determine intrinsic electrophilicity (
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Prepare 20 mM GSH solution in PBS (pH 7.4).
-
Incubation: Mix compound and GSH to final concentrations of 50 µM and 5 mM (1:100 ratio) to ensure pseudo-first-order kinetics. Include an internal standard (e.g., Warfarin).
-
Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.
-
Quenching: Quench aliquots immediately with 1% formic acid in acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.[1]
-
Calculation: Plot ln[Parent] vs. time. The slope is
. Calculate half-life: .-
Target Range: For reversible inhibitors, a
< 15 min indicates high reactivity (potential toxicity), while > 300 min suggests sluggish engagement.
-
Protocol B: Jump-Dilution Recovery Assay
Purpose: To confirm reversibility on the target enzyme.
-
Incubation: Incubate the enzyme with the acrylonitrile inhibitor at a concentration 10x above its
for 1 hour (to reach full occupancy). -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing the enzyme's substrate (e.g., ATP for kinases).
-
Monitoring: Continuously monitor enzymatic activity over 4 hours.
-
Interpretation:
-
Irreversible Control (e.g., Ibrutinib): 0% activity recovery.
-
Reversible Acrylonitrile: Gradual recovery of enzymatic activity as the inhibitor dissociates (
driven).
-
Decision Framework: When to Use Acrylonitriles
Use this logic flow to determine if a substituted acrylonitrile is the correct warhead for your target.
Caption: Strategic selection guide. Substituted acrylonitriles are optimal for non-catalytic cysteines where long residence time is required but permanent modification poses safety risks.
References
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link
-
Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology. Link
-
Krishnan, S., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology. Link
-
Bandyopadhyay, A., & Gao, J. (2016). "Targeting proteins with reversible covalent inhibitors."[2][3] Current Opinion in Chemical Biology. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery. Link
Sources
A Comparative Guide to the Synthesis of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical intermediates is paramount. 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile is a highly functionalized molecule with significant potential as a versatile building block in medicinal chemistry. Its electron-deficient olefinic bond, activated by both a nitrile and a methylsulfonyl group, makes it an excellent Michael acceptor. The enamine moiety further allows for its use as a precursor in the synthesis of various heterocyclic systems.
This guide provides a comprehensive analysis of a robust and validated method for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, present a detailed experimental protocol, and compare it with a potential alternative. Furthermore, we will outline the necessary analytical techniques for the thorough validation of the final product.
Primary Synthesis Methodology: Knoevenagel Condensation
The most direct and efficient route for the synthesis of this compound is a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the reaction of an active methylene compound with a carbonyl equivalent, in this case, a derivative of dimethylformamide.[1][2][3]
Reaction Scheme:
(CH₃)₂SO₂CH₂CN + (CH₃)₂NCH(OCH₃)₂ → (CH₃)₂NCH=C(SO₂CH₃)CN + 2CH₃OH
-
(Methylsulfonyl)acetonitrile provides the acidic protons on the methylene group, making it nucleophilic.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as an electrophilic one-carbon source and provides the dimethylamino group.
The primary advantages of this method are its atom economy, high yields, and often mild reaction conditions.
Mechanistic Insight
The reaction proceeds through a well-established mechanism. The active methylene group of (methylsulfonyl)acetonitrile is deprotonated, though the high reactivity of DMFDMA often does not require a strong external base. The resulting carbanion then undergoes a nucleophilic attack on the electrophilic carbon of DMFDMA. This is followed by the elimination of two molecules of methanol to yield the final, thermodynamically stable enamine product.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Knoevenagel condensations with DMFDMA.
Materials:
-
(Methylsulfonyl)acetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous Toluene (or another suitable high-boiling aprotic solvent)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a stirred solution of (methylsulfonyl)acetonitrile (1.0 eq) in anhydrous toluene (5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
Conceptual Alternative Synthesis Route
An alternative, though likely more circuitous, route could involve a nucleophilic substitution on a pre-functionalized acrylonitrile.
Reaction Scheme:
ClCH=C(SO₂CH₃)CN + 2(CH₃)₂NH → (CH₃)₂NCH=C(SO₂CH₃)CN + (CH₃)₂NH₂Cl
This two-step approach would first require the synthesis of 3-chloro-2-(methylsulfonyl)acrylonitrile, followed by a reaction with dimethylamine.
Comparison of Synthesis Routes
| Feature | Knoevenagel Condensation | Nucleophilic Substitution |
| Starting Materials | (Methylsulfonyl)acetonitrile, DMFDMA | 3-chloro-2-(methylsulfonyl)acrylonitrile, Dimethylamine |
| Number of Steps | One-pot reaction | Two or more steps |
| Reagents | Readily available | Requires synthesis of a halogenated intermediate |
| Byproducts | Methanol | Dimethylammonium chloride |
| Expected Yield | Generally high | Potentially lower due to multiple steps |
| Simplicity | High | Moderate |
Validation and Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[4][5][6][7]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: For solid products, a sharp melting point is indicative of high purity.
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Singlet for the vinyl proton, singlets for the dimethylamino protons, and a singlet for the methylsulfonyl protons. |
| ¹³C NMR | Resonances for the nitrile carbon, olefinic carbons, dimethylamino carbons, and the methylsulfonyl carbon.[5][7][8] |
| IR (cm⁻¹) | Strong absorption around 2220 cm⁻¹ (C≡N stretch), strong absorptions around 1300 and 1150 cm⁻¹ (S=O stretches), and an absorption around 1600 cm⁻¹ (C=C stretch). |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O₂S. |
Experimental and Logic Workflow
The overall process from synthesis to validation can be visualized as follows:
Caption: Workflow for the synthesis and validation of this compound.
References
-
Wikipedia. 3-(Dimethylamino)acrylonitril. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
ResearchGate. B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation | Request PDF. [Link]
- Google Patents.
-
MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]
-
University of Richmond Scholarship Repository. One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. [Link]
-
NSF PAR. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]
-
ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. [Link]
-
Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ResearchGate. Knoevenagel condensation reactions of various aldehydes with... | Download Scientific Diagram. [Link]
-
Semantic Scholar. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]
-
NIH. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.. [Link]
-
UPCommons. Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. [Link]
-
MDPI. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 3-(DIMETHYLAMINO)ACRYLONITRILE(2407-68-3) 13C NMR spectrum [chemicalbook.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond discovery and into the responsible management of laboratory chemicals. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile, ensuring the safety of personnel and compliance with environmental regulations. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven insights.
Hazard Assessment: Understanding the Compound
This compound is a complex molecule requiring a multi-faceted risk assessment. Its structure combines three key functional groups, each contributing to its hazard profile:
-
Acrylonitrile Backbone: The core structure is an α,β-unsaturated nitrile. Acrylonitrile itself is classified as a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also a suspected human carcinogen.[3][4] Due to this shared backbone, this compound must be handled with extreme caution, assuming a similar toxicity profile.
-
Dimethylamino Group: This tertiary amine group can be corrosive and may react with acids to form salts.[5]
-
Methylsulfonyl Group: Sulfones are generally stable but can be reactive under certain conditions. Their disposal often involves incineration.[6]
Given the high toxicity associated with the acrylonitrile moiety, this compound should be managed as an acutely toxic chemical waste . The U.S. Environmental Protection Agency (EPA) designates acutely toxic commercial chemical products with "P" codes.[7][8] Acrylonitrile is listed as P003.[9] Therefore, it is prudent to handle and dispose of this compound under the stringent guidelines for P-listed wastes.[10][11]
Table 1: Hazard Profile and Regulatory Information
| Property | Information | Source(s) |
| Primary Hazards | Acutely Toxic (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant, Suspected Carcinogen. | [1] |
| Assumed EPA Waste Code | P-listed Waste (similar to Acrylonitrile, P003) | [7][9][10] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and conditions that could initiate polymerization.[12] | [13] |
| Personal Protective Equipment (PPE) | Chemical safety goggles and face shield, impermeable gloves (Butyl rubber recommended), flame-retardant lab coat, work in a certified chemical fume hood. | [14] |
| Occupational Exposure Limits | No specific limit established. Adhere to the OSHA Permissible Exposure Limit (PEL) for Acrylonitrile: 2 ppm (8-hour TWA) and 10 ppm (15-minute ceiling). |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach, from the point of generation to final removal by a certified hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Disposal workflow for this compound.
Part 1: Core Directive - Operational Plan
A. Immediate Waste Handling at the Point of Generation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE as detailed in Table 1. All handling of this compound and its waste must occur within a certified chemical fume hood.[14]
-
Waste Segregation: Do not mix waste containing this compound with any other waste streams, particularly not with aqueous or acidic wastes, to prevent uncontrolled reactions.[15]
-
Container Selection:
-
Due to its acute toxicity, waste must be collected in a container no larger than one quart (approximately one liter) .[10]
-
The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a leak-proof screw cap.
-
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards: "Acutely Toxic, Irritant "
-
The date accumulation started.
-
B. Decontamination Procedures
-
Contaminated Labware (Non-disposable): Glassware and equipment must be decontaminated immediately after use.
-
Triple Rinse Procedure: Rinse the item three times with a suitable organic solvent (e.g., acetone or ethanol) that will solubilize the compound.
-
Collect all rinsate from this procedure in your designated hazardous waste container.[10] Do not dispose of the rinsate down the drain.
-
After the triple rinse, the labware can be washed normally.
-
-
Contaminated Disposables (Gloves, Weigh Boats, Pipette Tips): All disposable items that come into contact with the compound are considered hazardous waste.
-
Collect these items in a separate, clearly labeled, sealed plastic bag or a small, dedicated container (not to exceed one quart).[10]
-
This container must also be labeled as hazardous waste with the chemical name.
-
-
Empty Reagent Bottles: The original container of this compound is also considered P-listed hazardous waste, even when "empty."[11]
-
Do not rinse the bottle.
-
Secure the cap and manage the empty bottle as hazardous waste for disposal.
-
C. Temporary Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept in secondary containment to prevent spills.
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Incineration is the recommended disposal method. [15] High-temperature incineration is effective at destroying organic nitriles and sulfones, ensuring complete breakdown into less harmful components.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Part 2: Scientific Integrity & Logic - The "Why" Behind the Protocol
Chemical Neutralization: A Consideration for Advanced Users
While direct disposal via a certified contractor is the primary recommended route, chemical neutralization prior to disposal can be a method to reduce the compound's inherent toxicity. This should only be attempted by experienced chemists with a thorough understanding of the potential reactions.
Principle: The acrylonitrile moiety is the primary source of toxicity. The nitrile group can be hydrolyzed under basic conditions to a less toxic carboxylic acid.[1][16][17]
Proposed Reaction: R-C≡N + OH⁻ + H₂O → R-COOH + NH₃
Theoretical Laboratory-Scale Procedure (for small quantities, e.g., < 5g):
Disclaimer: This is a theoretical procedure based on the general chemistry of nitriles. It has not been validated for this specific compound. A small-scale test must be conducted behind a blast shield in a fume hood before proceeding with the full quantity.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add a 10% aqueous solution of sodium hydroxide (NaOH). Use a significant molar excess relative to the nitrile waste.
-
Addition: Slowly add the this compound waste to the stirring NaOH solution at room temperature. The addition should be dropwise for liquids or in small portions for solids.
-
Reaction: Gently heat the mixture to reflux (e.g., 50-60°C) and stir for several hours. The reaction progress can be monitored by techniques like TLC or LC-MS to confirm the disappearance of the starting material.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess NaOH with a dilute acid (e.g., hydrochloric acid) to a pH of ~7.
-
Disposal: The resulting aqueous solution, while potentially less toxic, must still be collected as hazardous waste and disposed of through your EHS office. It may contain byproducts and should not be poured down the drain. The primary benefit of this pre-treatment is risk reduction during storage and transport.
Causality: This alkaline hydrolysis transforms the highly toxic nitrile group into a carboxylate and ammonia.[17] This significantly reduces the acute toxicity profile of the waste, making it safer to handle and store before final disposal. However, the potential for side reactions or incomplete conversion necessitates that the final mixture is still treated as hazardous waste.
References
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Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Acrylonitrile Group Guideline for the Safe Handling and Distribution. Acrylonitrile Group. [Link]
-
An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system. PubMed, National Library of Medicine. [Link]
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Acrylonitrile - Wikipedia. Wikipedia. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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Acrylonitrile: toxicological overview. GOV.UK. [Link]
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ACRYLONITRILE HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
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Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Substance Technical Guidelines for Acrylonitrile. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1045 - Acrylonitrile. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1045 -- Acrylonitrile. eCFR. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents. National Institutes of Health (NIH). [Link]
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Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
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The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Application of surface modification using sodium hypochlorite for helping flotation separation. PubMed, National Library of Medicine. [Link]
-
How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Corporation. [Link]
- Treatment method of wastewater containing dimethylamine.
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of Washington Environmental Health & Safety. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore. National Institutes of Health (NIH). [Link]
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What every operator should know about sodium hypochlorite. Treatment Plant Operator. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
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How to neutralize sulfuric acid. Lab Alley. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Nitrile - Wikipedia. Wikipedia. [Link]
-
Catalytic Degradation of Acrylonitrile−Butadiene−Styrene into Fuel Oil. ACS Publications. [Link]
-
The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate. [Link]
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EPA “P Listed Wastes”. University of Alabama at Birmingham. [Link]
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Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
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Decontamination Guidelines. Apple Environmental. [Link]
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Bioinspired Surface Treatments for Improved Decontamination. Defense Technical Information Center. [Link]
-
Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Health Net. [Link]
-
Polymers: How does bleach (sodium hypochlorite) react with hard plastic? Quora. [Link]
-
Bioinspired Surface Treatments for Improved Decontamination: Antimicrobial Coatings. ResearchGate. [Link]
- Process for the neutralization of sulfonated products.
-
Research of the Dimethylamine Influence on Removal of Organic Pollution. BazTech. [Link]
-
Contribution of Dimethylamine to N-Nitrosodimethylamine Formation. NSF Public Access Repository. [Link]
-
Degradation of amine-based water treatment polymers. PubMed, National Library of Medicine. [Link]
-
Sodium Hypochlorite, Bleach, NaOCl. Organic Chemistry Portal. [Link]
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- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
